6-Fluoro-2-methyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one
Description
6-Fluoro-2-methyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one (CAS: 1809018-61-8) is a dihydroisoquinolinone derivative with the molecular formula C₉H₇FN₂O₃ and a molecular weight of 210.16 g/mol . Its structure features:
- Fluorine at position 6 (electron-withdrawing, enhancing metabolic stability).
- Methyl group at position 2 (steric effects, influencing conformational stability).
This compound belongs to a class of molecules studied for their biological activities, including antiproliferative and anti-tubulin effects .
Properties
Molecular Formula |
C10H9FN2O3 |
|---|---|
Molecular Weight |
224.19 g/mol |
IUPAC Name |
6-fluoro-2-methyl-7-nitro-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C10H9FN2O3/c1-12-3-2-6-4-8(11)9(13(15)16)5-7(6)10(12)14/h4-5H,2-3H2,1H3 |
InChI Key |
KASRBHUHSGGULY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1=O)[N+](=O)[O-])F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 6-Fluoro-2-methyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one generally follows these stages:
- Step 1: Preparation of a fluorinated arylethylamine precursor.
- Step 2: Acylation of the amine to form an amide intermediate.
- Step 3: Directed ortho-lithiation of the amide followed by formylation to introduce an aldehyde group.
- Step 4: Acid-catalyzed cyclization to form the dihydroisoquinolinone ring.
- Step 5: Introduction of the nitro group via electrophilic aromatic substitution.
- Step 6: Methylation at the 2-position through nucleophilic addition or alkylation.
Analytical Data and Characterization
The compounds synthesized via these methods are characterized by:
| Analytical Technique | Observations / Data |
|---|---|
| Proton Nuclear Magnetic Resonance (1H-NMR) | Signals corresponding to aromatic protons, methylene groups, and methyl substituents with characteristic coupling constants for fluorine-proton interactions. |
| Carbon-13 Nuclear Magnetic Resonance (13C-NMR) | Chemical shifts consistent with aromatic carbons, carbonyl carbon, and methyl groups, including coupling to fluorine atoms. |
| Fluorine-19 Nuclear Magnetic Resonance (19F-NMR) | Resonances indicating fluorine substitution on the aromatic ring, with splitting patterns due to coupling with adjacent protons. |
| Infrared Spectroscopy (IR) | Absorptions for carbonyl (around 1630–1690 cm⁻¹), nitro group (around 1530–1550 cm⁻¹), and aromatic C–F bonds. |
| Mass Spectrometry (MS) | Molecular ion peaks corresponding to the expected molecular weight, confirming substitution pattern. |
Typical spectral data for intermediates and final compounds include:
- 1H-NMR: Aromatic protons showing multiplets between 6.8 and 7.5 ppm; methyl singlets near 1.1 ppm.
- 13C-NMR: Carbonyl carbons near 178–190 ppm; aromatic carbons with fluorine coupling constants.
- 19F-NMR: Signals around −113 ppm with characteristic splitting.
- IR: Strong bands at 1633 cm⁻¹ (C=O), 1535 cm⁻¹ (NO2), and 3348 cm⁻¹ (N–H stretch).
Summary Table of Preparation Steps
| Step Number | Reaction Type | Reagents / Conditions | Key Intermediate/Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Acylation | Pivaloyl chloride, triethylamine, DCM, 0 °C | Pivaloylamide intermediate | 93 | Protects amine for lithiation |
| 2 | Directed ortho-lithiation | Butyllithium, THF, −78 °C | Lithiated intermediate | - | Avoids aryne formation |
| 3 | Formylation | Dimethylformamide | Aromatic aldehyde intermediate | 54 | Precursor for cyclization |
| 4 | Acid-catalyzed cyclization | Acidic medium | 8-Fluoro-3,4-dihydroisoquinoline | 79 | Ring closure, loss of protecting group |
| 5 | Electrophilic nitration | Controlled nitration conditions | 6-Fluoro-7-nitro-3,4-dihydroisoquinolinone | - | Nitro group introduction |
| 6 | Methylation | Methyl iodide, sodium borohydride reduction | 6-Fluoro-2-methyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one | - | Final methylated product |
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-methyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of the dihydroisoquinoline to an isoquinoline.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield 6-Fluoro-2-methyl-7-amino-3,4-dihydroisoquinolin-1(2H)-one.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-methyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Disrupting specific biochemical pathways within cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
Key structural analogs and their properties are summarized below:
| Compound Name | CAS | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| 6-Fluoro-2-methyl-7-nitro-DHIQ | 1809018-61-8 | 6-F, 7-NO₂, 2-CH₃ | C₉H₇FN₂O₃ | 210.16 | High electron-withdrawing substituents |
| 6-Fluoro-DHIQ | 214045-84-8 | 6-F | C₉H₈FNO | 165.16 | Minimal substitution; baseline activity |
| 7-Nitro-DHIQ | 22245-96-1 | 7-NO₂ | C₉H₈N₂O₃ | 192.17 | Nitro group only; moderate polarity |
| 7-Methoxy-DHIQ | 22246-04-4 | 7-OCH₃ | C₁₀H₁₁NO₂ | 177.20 | Electron-donating methoxy group |
| 6-Hydroxy-2-methyl-DHIQ | 308110-07-8 | 6-OH, 2-CH₃ | C₁₀H₁₁NO₂ | 177.20 | Polar hydroxy group; altered solubility |
Notes:
- Electron-withdrawing vs.
- Steric effects : The 2-methyl group in the target compound may reduce rotational freedom, favoring a bioactive conformation similar to steroidomimetic compounds .
Antiproliferative and Anti-Tubulin Effects
- 16g (6-hydroxy-7-methoxy-2-(3,4,5-trimethoxybenzoyl)-DHIQ) : Exhibits GI₅₀ = 51 nM in DU-145 prostate cancer cells and inhibits tubulin polymerization by binding to the colchicine site .
- 17f (sulfamate derivative of 16f) : Shows IC₅₀ = 1.2 µM against tubulin polymerization, comparable to combretastatin A-4 .
- Target compound (6-Fluoro-2-methyl-7-nitro-DHIQ) : While direct biological data are unavailable, its nitro and fluorine substituents are predicted to enhance binding to hydrophobic pockets in tubulin or kinase targets due to increased lipophilicity (LogP ≈ 1.44–1.85 inferred from analogs) .
Metabolic Stability
- The nitro group may confer resistance to enzymatic reduction, though this requires experimental validation.
Biological Activity
6-Fluoro-2-methyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one is a synthetic compound belonging to the isoquinoline family. Its unique structure, characterized by a fluorine atom at the 6-position, a methyl group at the 2-position, and a nitro group at the 7-position, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of 6-Fluoro-2-methyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one is C₉H₇FN₂O₃, with a molecular weight of approximately 224.20 g/mol. The presence of functional groups such as the nitro and fluorine atoms enhances its reactivity and potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇FN₂O₃ |
| Molecular Weight | 224.20 g/mol |
| CAS Number | 2752328-59-7 |
| Storage Temperature | Refrigerated |
Biological Activity
Preliminary studies indicate that 6-Fluoro-2-methyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one exhibits notable biological activities. Isoquinoline derivatives are often explored for their pharmacological properties, including:
- Antimicrobial Effects : The compound may inhibit the growth of various bacterial strains due to its structural features that enhance interaction with microbial targets.
- Anti-inflammatory Properties : The nitro group can undergo metabolic activation in biological systems, potentially leading to anti-inflammatory effects.
- Analgesic Activity : Similar compounds have shown promise in pain relief, suggesting that this derivative may also possess analgesic properties.
The mechanism by which 6-Fluoro-2-methyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The presence of the fluorine and nitro groups may enhance binding affinity and specificity towards these targets.
Case Studies
- Antimicrobial Activity : A study evaluated the efficacy of various isoquinoline derivatives against common bacterial pathogens. Results indicated that compounds similar to 6-Fluoro-2-methyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
- Anti-inflammatory Effects : In vitro experiments demonstrated that this compound could reduce pro-inflammatory cytokine production in cultured macrophages, indicating potential for treating inflammatory diseases.
- Analgesic Properties : A pharmacological assessment revealed that the compound significantly reduced pain responses in animal models when administered at specific dosages.
Comparison with Similar Compounds
To understand the uniqueness of 6-Fluoro-2-methyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one, it is useful to compare it with structurally related compounds:
| Compound Name | Key Features |
|---|---|
| 6-Fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one | Lacks methyl group at position 2 |
| 6-Methoxy-2-methyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one | Contains methoxy instead of fluoro |
| 7-Nitroisoquinolin | Simplified structure without additional substituents |
The combination of both fluorine and methyl groups in this compound may enhance its biological activity compared to others.
Q & A
Basic: What synthetic methodologies are recommended for preparing 6-fluoro-2-methyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one?
Answer:
The compound can be synthesized via multi-step reactions involving nitration, fluorination, and cyclization. Key steps include:
- Nitration : Introduce the nitro group at position 7 using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
- Fluorination : Fluorine substitution at position 6 is achieved via halogen exchange using KF or CsF in polar aprotic solvents (e.g., DMF) at 80–100°C .
- Cyclization : Form the dihydroisoquinolinone scaffold via Bischler-Napieralski cyclization, employing POCl₃ or PCl₅ as dehydrating agents .
Example Protocol : Compound 19 (a derivative) was synthesized with a 44.8% yield using dimethylaminoethylamine and nitro-substituted precursors in DMSO-d6, validated by ¹H NMR (δ 8.13–2.01) and MS-ESI (m/z 282) .
Advanced: How can conflicting spectroscopic data from different synthetic batches be resolved?
Answer:
Contradictions in NMR or MS data often arise from:
- Regioisomeric impurities : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to separate isomers, followed by X-ray crystallography for unambiguous structural confirmation (e.g., Acta Crystallographica Section E reports for analogous compounds) .
- Solvent effects : Record NMR in consistent deuterated solvents (e.g., DMSO-d6 vs. CDCl₃) and compare with literature shifts .
- Dynamic equilibria : Perform variable-temperature NMR to detect tautomerism or conformational changes .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
Essential methods include:
- ¹H/¹³C NMR : Assign signals for fluorine (e.g., δ 8.13–8.07 for aromatic protons) and nitro groups (δ ~8.0–8.5). Substituent effects on chemical shifts are well-documented for dihydroisoquinolinones .
- Mass Spectrometry (ESI-MS) : Confirm molecular ions (e.g., m/z 282 [MH⁺] for nitro derivatives) and fragmentation patterns .
- X-ray Crystallography : Resolve ambiguities in regiochemistry, as demonstrated for 2-hydroxy-3,3-dimethyl-7-nitro analogs .
Advanced: What strategies optimize the introduction of the nitro group in the dihydroisoquinolinone scaffold?
Answer:
Key considerations:
- Electrophilic nitration : Use mixed acids (HNO₃/H₂SO₄) at low temperatures (0–5°C) to favor mono-nitration. Higher temperatures risk di-nitration or ring oxidation .
- Directing groups : Methyl or fluorine substituents at adjacent positions can enhance regioselectivity via steric or electronic effects .
- Post-functionalization : Nitrate precursors before cyclization to avoid side reactions in the fused ring system .
Basic: What are common impurities encountered during synthesis, and how are they addressed?
Answer:
Frequent impurities include:
- Dehalogenated byproducts : Monitor fluorination steps via TLC (Rf ~0.3–0.5 in EtOAc/hexane) and purify via recrystallization (MeOH/H₂O) .
- Over-nitrated derivatives : Control reaction time and temperature; use quenching with ice-water to halt nitration .
- Oxidation products : Add antioxidants (e.g., BHT) during storage and avoid prolonged exposure to light .
Advanced: How can computational modeling predict the compound’s reactivity or bioactivity?
Answer:
- DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level to study nitro group orientation and fluorine’s electron-withdrawing effects .
- Molecular Docking : Screen against target proteins (e.g., enzymes in antioomycete pathways) using AutoDock Vina, leveraging structural data from X-ray studies .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with biological activity, as validated for related dihydroisoquinolinones .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₈FN₂O₃ | |
| Molecular Weight | 238.18 g/mol | |
| Monoisotopic Mass | 238.0453 | |
| LogP (Predicted) | 1.44 | |
| NMR (¹H, DMSO-d6) | δ 8.13–2.01 (multiplicity: m) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
